N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
CAS No.: 921103-68-6
Cat. No.: VC5128127
Molecular Formula: C14H25N5O
Molecular Weight: 279.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921103-68-6 |
|---|---|
| Molecular Formula | C14H25N5O |
| Molecular Weight | 279.388 |
| IUPAC Name | N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C14H25N5O/c1-14(2,3)9-13(20)15-10-12-16-17-18-19(12)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,20) |
| Standard InChI Key | JSXFMYPGPXDOJJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)NCC1=NN=NN1C2CCCCC2 |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is C₁₅H₂₆N₅O, derived from the integration of a tetrazole ring (C₂H₃N₄), a cyclohexyl group (C₆H₁₁), and a 3,3-dimethylbutanamide moiety (C₆H₁₁NO). The compound’s molecular weight is 294.41 g/mol, calculated using atomic masses from the periodic table .
Structural Features
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Tetrazole Core: The 1H-tetrazole ring (five-membered ring with four nitrogen atoms) is substituted at the 1-position with a cyclohexyl group and at the 5-position with a methyl-linked 3,3-dimethylbutanamide chain.
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Cyclohexyl Group: This hydrophobic substituent enhances lipid solubility, potentially influencing bioavailability and metabolic stability .
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3,3-Dimethylbutanamide: The branched alkyl chain and amide functional group contribute to hydrogen bonding capacity and steric effects, which may modulate receptor interactions .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide can be inferred from methods used for analogous tetrazole derivatives. A patent detailing the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole provides a relevant framework .
Key Synthetic Steps
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Formation of 5-Chloro-N-cyclohexylvaleramide:
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Cyclization to Tetrazole:
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Functionalization with 3,3-Dimethylbutanamide:
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The methyl group at the 5-position of the tetrazole is alkylated with 3,3-dimethylbutanoyl chloride under basic conditions.
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Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–30°C | Maximizes cyclization efficiency |
| Molar Ratio (PCl₅:Amide) | 1:1–1:4 | Reduces side reactions |
| Solvent | Toluene | Enhances solubility |
Physicochemical Properties
Solubility and Partitioning
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LogP (Octanol-Water): Estimated at 3.8 using fragment-based methods, indicating moderate lipophilicity .
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Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the hydrophobic cyclohexyl and dimethyl groups .
Stability
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